REACTION_CXSMILES
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Br[C:2]1[CH:7]=[CH:6][C:5]([O:8][CH3:9])=[C:4]([F:10])[CH:3]=1.C([Li])CCC.[CH3:16][S:17]SC>C1COCC1>[F:10][C:4]1[CH:3]=[C:2]([S:17][CH3:16])[CH:7]=[CH:6][C:5]=1[O:8][CH3:9]
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Name
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|
Quantity
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5 g
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Type
|
reactant
|
Smiles
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BrC1=CC(=C(C=C1)OC)F
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Name
|
|
Quantity
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23 mL
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Type
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reactant
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Smiles
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C(CCC)[Li]
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Name
|
|
Quantity
|
100 mL
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Type
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solvent
|
Smiles
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C1CCOC1
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Name
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|
Quantity
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11 mL
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Type
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reactant
|
Smiles
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CSSC
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Control Type
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UNSPECIFIED
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Setpoint
|
-78 °C
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Type
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CUSTOM
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Details
|
After stirring at −78° C. for 1 h
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
to warm to room temperature slowly
|
Type
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STIRRING
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Details
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After stirring at room temperature for 12 h
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Duration
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12 h
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Type
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CUSTOM
|
Details
|
the reaction was quenched with saturated aqueous ammonium chloride solution
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Type
|
CUSTOM
|
Details
|
The organic phase was separated
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Type
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EXTRACTION
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Details
|
the aqueous phase was extracted with two portions of ethyl acetate
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Type
|
WASH
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Details
|
The combined organic layers were washed with brine
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Type
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CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
FC1=C(C=CC(=C1)SC)OC
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Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |